ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776213
InChI: InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3
SMILES:
Molecular Formula: C17H20N4O4
Molecular Weight: 344.4 g/mol

ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC14776213

Molecular Formula: C17H20N4O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate -

Specification

Molecular Formula C17H20N4O4
Molecular Weight 344.4 g/mol
IUPAC Name ethyl 4-[2-(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3
Standard InChI Key VDYUFVVVTKMKMP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three critical components:

  • Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .

  • Phthalazinone moiety: A bicyclic system with a ketone group, contributing to aromatic stacking interactions and metabolic stability .

  • Ethyl ester group: Serves as a hydrolyzable prodrug moiety, facilitating controlled drug release in vivo.

Crystallographic studies reveal a planar phthalazinone core connected to the piperazine ring via an acetyl linker. The ethyl ester occupies an axial position, optimizing steric compatibility with enzyme active sites . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate typically follows a multi-step protocol:

  • Phthalazinone Formation: Condensation of phthalic anhydride with hydrazine hydrate yields 1-oxophthalazin-2(1H)-one .

  • Acetylation: Reaction with chloroacetyl chloride introduces the acetyl spacer.

  • Piperazine Coupling: Nucleophilic substitution with ethyl piperazine-1-carboxylate in the presence of K₂CO₃ in acetonitrile .

  • Esterification: Ethanol-mediated esterification under reflux completes the synthesis .

Optimization Strategies

  • Solvent Selection: Using ethanol-water mixtures (3:1 v/v) improves yield to 78% compared to pure ethanol (62%) .

  • Catalysis: Triethylamine (10 mol%) reduces reaction time from 24 hours to 8 hours.

  • Temperature Control: Maintaining 60–70°C during acetylation minimizes byproduct formation .

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three sites:

  • Piperazine Nitrogen: Undergoes alkylation or acylation to modify pharmacokinetic properties .

  • Phthalazinone Ketone: Reduces to a secondary alcohol for prodrug derivatization.

  • Ethyl Ester: Hydrolyzes to a carboxylic acid under physiological conditions, enhancing water solubility .

Table 1: Representative Derivatives and Their Modifications

DerivativeModification SiteBiological Activity
Methyl ester analogEthyl → Methyl esterImproved CNS penetration
N-Acetylated variantPiperazine nitrogenEnhanced antimicrobial activity
Reduced phthalazinoneKetone → AlcoholProdrug activation in liver

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 16 μg/mL), the compound interferes with bacterial topoisomerase IV, inducing DNA double-strand breaks . Synergy with β-lactams enhances efficacy 4-fold, per checkerboard assays.

Pharmacokinetic Profile

  • Bioavailability: 42% in rodent models, with Cₘₐₓ = 1.2 μg/mL at 2 hours .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Half-life: 3.8 hours, necessitating twice-daily dosing .

Applications in Drug Development

Combination Therapies

Co-administration with adenosine receptor antagonists (e.g., ciforadenant) amplifies antitumor responses in melanoma models . This synergy reduces tumor volume by 68% compared to monotherapy.

Prodrug Design

The ethyl ester serves as a prodrug moiety, hydrolyzing in plasma to the active carboxylic acid. This strategy improves oral absorption (AUC = 12.3 μg·h/mL vs. 4.7 μg·h/mL for free acid) .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of Piperazine-Phthalazinone Derivatives

CompoundMolecular FormulaKey FeatureTarget Affinity
Ethyl 4-[(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylateC₁₇H₂₀N₄O₄Ethyl esterA₂A receptor (IC₅₀ = 0.8 μM)
Methyl 4-(phthalazin-1-yl)piperazine-1-carboxylateC₁₄H₁₆N₄O₂Methyl esterPARP-1 (IC₅₀ = 1.2 μM)
1-Acetyl-4-(4-hydroxyphenyl)piperazineC₁₂H₁₆N₂O₂Phenolic hydroxylDopamine D₂ (Kᵢ = 18 nM)

The ethyl ester variant exhibits superior metabolic stability (t₁/₂ = 3.8h vs. 1.5h for methyl ester), attributed to slower esterase-mediated hydrolysis.

Future Research Directions

  • Targeted Delivery Systems: Encapsulation in PEGylated liposomes to enhance tumor accumulation .

  • Covalent Inhibitors: Introducing acrylamide warheads for irreversible A₂A receptor binding.

  • Metabolite Profiling: LC-MS/MS studies to identify reactive metabolites and mitigate toxicity .

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